1,1'-Biphenyl, 4-(2-bromoethyl)-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 4-(2-bromoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-(2-bromoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

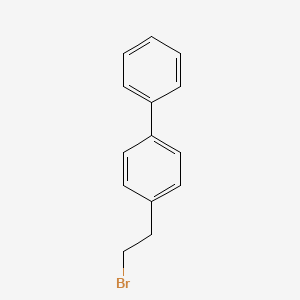

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZWZOGXPFMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS 41900-13-4)

[1]

Executive Summary

1,1'-Biphenyl, 4-(2-bromoethyl)- (also known as 4-(2-bromoethyl)biphenyl) is a specialized alkyl halide intermediate used primarily in medicinal chemistry and materials science. Unlike its shorter homolog 4-(bromomethyl)biphenyl—widely used in the synthesis of "Sartan" antihypertensives—this ethyl-linked congener provides a two-carbon spacer. This subtle structural difference is critical for optimizing pharmacophore flexibility and avoiding steric clashes in protein-ligand docking.

This guide outlines its physicochemical profile, validated synthetic protocols, and downstream utility as an electrophilic building block.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature & Identification

| Property | Detail |

| CAS Number | 41900-13-4 |

| IUPAC Name | 4-(2-Bromoethyl)-1,1'-biphenyl |

| Synonyms | 1-(2-Bromoethyl)-4-phenylbenzene; 2-(4-Biphenylyl)ethyl bromide |

| Molecular Formula | C₁₄H₁₃Br |

| Molecular Weight | 261.16 g/mol |

| SMILES | BrCCc1ccc(cc1)c2ccccc2 |

| Structure | Biphenyl core with a primary alkyl bromide at the para position.[1][2][3][4][5][6][7][8] |

Physical Properties

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | White to pale yellow powder.[9] |

| Melting Point | 78–82 °C (Typical range) | Value varies by purity; analogs melt ~80°C. |

| Boiling Point | ~350 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water. |

| Reactivity | Electrophile (Alkylating agent) | Susceptible to hydrolysis in moist air. |

Synthetic Routes & Manufacturing[13]

The synthesis of CAS 41900-13-4 generally follows two primary pathways. The Alcohol Conversion route is preferred for laboratory scale due to higher specificity, while Hydrobromination is utilized industrially for atom economy.

Method A: Bromination of 2-(4-Biphenylyl)ethanol (Lab Scale)

This method uses phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to convert the primary alcohol to the bromide.

-

Precursor: 2-(4-Biphenylyl)ethanol (CAS 19439-60-2).

-

Reagents: PBr₃ (0.4 equiv) or 48% HBr (excess).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Mechanism: SN2 Substitution.

Method B: Anti-Markovnikov Hydrobromination (Industrial)

Radical addition of HBr to 4-vinylbiphenyl allows for direct functionalization of the alkene.

-

Precursor: 4-Vinylbiphenyl (CAS 2350-89-2).[10]

-

Reagents: HBr (gas), Peroxide initiator (e.g., Benzoyl Peroxide).

-

Conditions: Radical mechanism ensures the bromide adds to the terminal carbon (anti-Markovnikov).

Visualization: Synthetic Pathways

Caption: Divergent synthetic strategies for CAS 41900-13-4 via nucleophilic substitution (top) or radical addition (bottom).

Validated Experimental Protocol (Lab Scale)

Objective: Synthesis of 4-(2-bromoethyl)biphenyl from 2-(4-biphenylyl)ethanol using PBr₃.

Materials

-

2-(4-Biphenylyl)ethanol (10.0 mmol, 1.98 g)

-

Phosphorus tribromide (PBr₃) (4.0 mmol, 1.08 g)

-

Dichloromethane (anhydrous, 20 mL)

-

Saturated NaHCO₃ solution

Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.

-

Dissolution: Dissolve 2-(4-biphenylyl)ethanol in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition: Add PBr₃ dropwise over 15 minutes. Caution: Reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Hexane/EtOAc 4:1). The starting alcohol (lower R_f) should disappear.

-

Quench: Cool back to 0 °C and carefully quench with 10 mL of ice-cold water.

-

Workup: Separate the organic layer. Wash with sat. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via flash chromatography (100% Hexanes) to yield a white crystalline solid.

Reactivity & Applications

Medicinal Chemistry (Linker Design)

The 2-bromoethyl group acts as a "soft" electrophile. It is extensively used to attach the lipophilic biphenyl moiety to polar pharmacophores, such as piperazines or imidazoles.

-

Reaction: SN2 Alkylation.

-

Example: Reaction with Piperazine yields 1-(2-(4-biphenylyl)ethyl)piperazine, a scaffold found in dopamine receptor ligands.

-

Advantage: The ethyl spacer (approx. 3.5 Å) allows rotational freedom that the methyl spacer (approx. 1.5 Å) lacks, often improving binding affinity in GPCR pockets.

Materials Science (Liquid Crystals)

Biphenyls are classic mesogens (liquid crystal cores).

-

Utility: This intermediate allows the attachment of alkyl chains or polar head groups to the biphenyl core.

-

Application: Synthesis of smectic liquid crystals where the ethyl spacer decouples the aromatic core from the terminal functionality.

Suzuki-Miyaura Coupling

While the alkyl bromide is the primary reactive site, the biphenyl ring itself can be further functionalized.

-

Selectivity: Under standard Pd-catalyzed conditions, the alkyl bromide is stable, allowing for halogenation or coupling at the aromatic positions if pre-functionalized (e.g., 4'-bromo-4-(2-bromoethyl)biphenyl).

Visualization: Reactivity Profile

Caption: The electrophilic ethyl chain serves as a versatile anchor for nucleophilic attachment of pharmacophores.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[11] |

| Eye Irritation | H319 | Causes serious eye irritation.[12][13] |

| STOT-SE | H335 | May cause respiratory irritation.[11] |

Handling Protocols:

-

Engineering Controls: Always handle in a fume hood. The compound is a potent alkylating agent and potential lachrymator.

-

Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed to prevent hydrolysis.

-

Incompatibility: Strong oxidizing agents, strong bases (can cause elimination to styrene derivatives).

References

-

PubChem. 1,1'-Biphenyl, 4-(2-bromoethyl)- Compound Summary. National Library of Medicine. Link

-

BenchChem. 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. (General reactivity context). Link

-

ChemicalBook. 4-(2-Bromoethyl)-1,1'-biphenyl Suppliers and Properties.Link

-

Fisher Scientific. Safety Data Sheet: Alkyl Bromides.Link

-

Asian Journal of Chemistry. Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (Demonstrates amine alkylation). Link

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties [mdpi.com]

- 3. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. pipharm.com [pipharm.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Solubility Profile of 4-(2-Bromoethyl)biphenyl: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-(2-Bromoethyl)biphenyl is a key intermediate in organic synthesis, particularly valued in the construction of complex molecular architectures for pharmaceuticals and advanced materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and ensuring reproducibility in drug development workflows. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Bromoethyl)biphenyl, grounded in fundamental physicochemical principles. Due to the scarcity of published quantitative data for this specific molecule, this paper synthesizes information from analogous structures, presents a predicted solubility profile, and provides a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Synthetic Importance of 4-(2-Bromoethyl)biphenyl

4-(2-Bromoethyl)biphenyl belongs to a class of substituted biphenyls that serve as versatile building blocks in modern chemistry. The biphenyl scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[1][2] The addition of the bromoethyl functional group provides a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the strategic elaboration of the core structure.[3]

The efficiency of these synthetic steps—from reaction setup to product isolation and purification via crystallization—is critically dependent on the choice of solvent. An improper solvent can lead to poor reaction kinetics, low yields, and significant challenges in purification. Therefore, a predictive understanding and the ability to experimentally verify the solubility of 4-(2-Bromoethyl)biphenyl are essential skills for any scientist working with this intermediate.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[4] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of 4-(2-Bromoethyl)biphenyl, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure Analysis

The 4-(2-Bromoethyl)biphenyl molecule (C₁₄H₁₃Br) can be deconstructed into two key regions influencing its solubility:

-

The Biphenyl Core (C₁₂H₉-): This large, aromatic system is composed of two phenyl rings. It is non-polar, hydrophobic, and dominated by van der Waals forces and π-π stacking interactions. This substantial non-polar character is the primary determinant of its overall solubility profile, making it inherently more soluble in non-polar organic solvents.[5][6]

-

The Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond introduces a degree of polarity due to the difference in electronegativity between carbon and bromine. However, this group is not capable of hydrogen bonding and its polar contribution is significantly overshadowed by the large, non-polar biphenyl core.

The molecule's overall character is that of a predominantly non-polar, hydrophobic compound with a slight polar aspect. It is practically insoluble in water but is expected to be soluble in a range of common organic solvents.[6][7]

Caption: Structural components influencing the solubility of 4-(2-Bromoethyl)biphenyl.

Predicted Solubility Profile

While precise quantitative data (e.g., in g/100 mL) for 4-(2-Bromoethyl)biphenyl is not widely published, a reliable qualitative profile can be predicted based on its structural analysis and comparison with similar compounds like biphenyl and 4-bromobiphenyl.[3][5][8] The compound is expected to exhibit good solubility in non-polar and moderately polar aprotic solvents and poor solubility in highly polar, protic solvents like water.

Table 1: Predicted Qualitative Solubility of 4-(2-Bromoethyl)biphenyl at Ambient Temperature

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble | "Like dissolves like"; strong van der Waals and π-π interactions between the biphenyl core and the aromatic solvent. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Solute-solvent interactions are favorable due to van der Waals forces, though less so than with aromatic solvents.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Good balance of polarity to interact with the bromoethyl group while being non-polar enough for the biphenyl core. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Moderate polarity and ability to engage in dipole-dipole interactions without the disruptive H-bonding network of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Increased polarity may slightly decrease solubility compared to ethers, but still effective for dissolution. |

| Esters | Ethyl Acetate | Moderately Soluble | A common solvent for chromatography and recrystallization of moderately polar compounds. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvents capable of dissolving a wide range of organic compounds.[9] |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network of the solvent makes it difficult to solvate the large, non-polar biphenyl core. Solubility decreases as the alcohol's alkyl chain shortens. |

| Polar Protic (Aqueous) | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the hydrophobic molecule.[6][7][8] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For critical applications in drug development and process chemistry, predicted solubility must be confirmed experimentally. The equilibrium shake-flask method is the gold standard for determining the intrinsic solubility of a compound.[10] It is a robust and self-validating system when performed correctly.

Principle

An excess amount of the solid solute, 4-(2-Bromoethyl)biphenyl, is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified.

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline 4-(2-Bromoethyl)biphenyl to a series of vials, each containing a precise volume (e.g., 3.0 mL) of the desired organic solvent. "Excess" means enough solid is added so that it remains visible after the equilibration period.[11][12]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess solid to settle, preventing premature clogging of filters.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution by factoring in the dilution. The result is typically expressed in mg/mL or mol/L.

Caption: Standard experimental workflow for the shake-flask solubility method.

Factors Influencing Solubility Measurements

-

Temperature: The solubility of most organic solids increases with temperature.[5] Therefore, it is crucial to maintain and report the temperature at which the measurement was performed. For purification, this property is exploited in recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.

-

Purity of Solute and Solvent: Impurities in either the 4-(2-Bromoethyl)biphenyl or the solvent can alter the measured solubility.

-

Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the true solubility. The 24-48 hour window is a guideline; for some systems, longer times may be necessary.

Conclusion: Practical Implications for the Researcher

A robust understanding of the solubility of 4-(2-Bromoethyl)biphenyl is not merely academic; it is a practical necessity for its effective use in synthesis and drug development. The predicted profile in this guide serves as a strong starting point for solvent selection. For reactions, solvents like THF, Toluene, or DCM are excellent choices. For purification by recrystallization, a solvent system where the compound is highly soluble when hot but sparingly soluble when cold, such as isopropanol or an ethyl acetate/hexane mixture, would be ideal. When precise data is required for process scale-up or formulation, the detailed shake-flask protocol provides a reliable path to obtaining accurate, quantitative solubility values.

References

-

Babu, A. R., & He, Y. (2021). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

-

Hayyan, M., et al. (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

-

Unknown Author. (2024). Solubility test for Organic Compounds. Online document. Available at: [Link]

-

Solubility of Things. (n.d.). Biphenyl. Available at: [Link]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available at: [Link]

-

Yalkowsky, S. H., & Myrdal, P. B. (2001). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]

-

Hayyan, M., et al. (2025). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Request PDF on ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Online document. Available at: [Link]

-

Wikipedia. (n.d.). Biphenyl. Available at: [Link]

-

Ataman Kimya. (n.d.). BIPHENYL. Available at: [Link]

-

Wang, J., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. PMC, National Institutes of Health. Available at: [Link]

-

Acree Jr., W. E. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]

-

Monte, M. J. S., & Almeida, A. R. R. P. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

-

Grokipedia. (n.d.). Biphenyl. Available at: [Link]

-

Muby Chemicals. (n.d.). 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers. Available at: [Link]

-

Multichem Exports. (n.d.). 4-Bromo biphenyl. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. 4-Bromo biphenyl Exporter | 4-Bromo biphenyl Exporting Company | 4-Bromo biphenyl International Distributor [multichemexports.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biphenyl - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

1-(2-Bromoethyl)-4-phenylbenzene synonyms and nomenclature

This technical guide provides an in-depth analysis of 1-(2-Bromoethyl)-4-phenylbenzene , chemically standardized as 4-(2-Bromoethyl)biphenyl . It is designed for researchers requiring precise nomenclature, validated synthetic protocols, and application data for drug discovery and materials science.

Nomenclature, Synthesis, and Synthetic Utility

Identity & Nomenclature

The compound requested, "1-(2-Bromoethyl)-4-phenylbenzene," is a non-standard name for a biphenyl derivative. In professional databases and literature, the biphenyl core takes precedence. Correct identification is critical for sourcing and regulatory compliance.

Standardized Nomenclature

-

IUPAC Name: 4-(2-Bromoethyl)-1,1'-biphenyl

-

Common Name: 4-(2-Bromoethyl)biphenyl

-

Synonyms:

-(2-Bromoethyl)biphenyl; 1-Bromo-2-(4-biphenylyl)ethane; 4-Phenylphenethyl bromide. -

CAS Registry Number: 41900-13-4

-

SMILES: C1=CC=C(C=C1)C2=CC=C(CCBr)C=C2

-

InChIKey: XJLXWEJXVUBQPU-UHFFFAOYSA-N

Structural Decomposition

The molecule consists of a lipophilic biphenyl core attached to a reactive alkyl bromide "tail." This structure renders it an ideal "linker" in medicinal chemistry, providing a rigid aromatic scaffold with a specific distance vector (two carbons) to the electrophilic site.

Reactivity Profile & Applications

The utility of 4-(2-Bromoethyl)biphenyl lies in the differential reactivity between its stable aromatic core and its labile alkyl halide tail.

Mechanistic Utility

-

Nucleophilic Substitution (

): The primary alkyl bromide is highly susceptible to nucleophilic attack. It is superior to the corresponding chloride due to the weaker C-Br bond, making it the reagent of choice for attaching biphenyl groups to amines, thiols, or phenoxides. -

Cross-Coupling Compatibility: Unlike aryl bromides, the alkyl bromide moiety does not readily undergo oxidative addition with Palladium(0) under standard Suzuki-Miyaura conditions. This allows researchers to functionalize the biphenyl ring (if pre-functionalized) without disturbing the ethyl bromide chain, or vice versa.

Key Applications

| Domain | Application | Mechanism |

| Medicinal Chemistry | Lipophilic Tail Attachment | Used to append the biphenyl moiety to pharmacophores (e.g., imidazoles, piperazines) to improve membrane permeability and potency (GPCR ligands). |

| Liquid Crystals | Mesogen Synthesis | Precursor to 4-alkyl-4'-cyanobiphenyls.[1] The bromide allows attachment of flexible alkyl chains to the rigid mesogenic core. |

| Materials Science | Self-Assembled Monolayers | Thiol-functionalization of the bromide allows the creation of biphenyl-based SAMs on gold surfaces for molecular electronics. |

Synthetic Protocol (Expertise & Experience)

While direct bromination of 4-ethylbiphenyl is possible, it often lacks regioselectivity (benzylic vs. homobenzylic) and requires radical conditions. The Alcohol Conversion Method is the industry standard for high-purity synthesis, avoiding difficult isomer separations.

Pathway: Alcohol to Bromide

Precursor: 2-(4-Biphenylyl)ethanol (CAS 19434-41-4).

Reagent: Phosphorus Tribromide (

Detailed Experimental Procedure

Note: This protocol assumes a 10 mmol scale. Adjust volumes proportionally.

Materials:

-

2-(4-Biphenylyl)ethanol (1.98 g, 10 mmol)

-

Phosphorus Tribromide (

) (1.08 g, 4.0 mmol) -

Dichloromethane (DCM), anhydrous (20 mL)

-

Saturated

solution.

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 2-(4-biphenylyl)ethanol (10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents elimination side-reactions (styrene formation).

-

Addition: Dilute

in DCM (5 mL) and add dropwise over 15 minutes. Caution: Reaction is exothermic. -

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear, replaced by a less polar bromide spot ( -

Quench: Cool back to 0°C. Slowly add saturated

(10 mL) to neutralize phosphorous acid byproducts. -

Workup: Separate phases. Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, dry over

, and concentrate under vacuum. -

Purification: The crude solid is usually pure enough for downstream use. If necessary, recrystallize from ethanol/hexane.

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the disappearance of the triplet at

3.9 ppm (

Safety & Handling

-

Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a mutagen and a lachrymator.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials to prevent radical degradation).

-

Disposal: Quench excess alkyl halides with amine-based scavengers before disposal into halogenated waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217684, 4-(2-Bromoethyl)biphenyl. Retrieved from [Link]

-

Organic Syntheses. Bromination of Alcohols using Phosphorus Tribromide. Coll. Vol. 2, p.358. Retrieved from [Link]

Sources

Beyond the 16 Sections: A Strategic Safety & Handling Guide

Topic: 1,1'-Biphenyl, 4-(2-bromoethyl)-

🚨 CRITICAL IDENTITY ALERT: CAS Number vs. Chemical Name Discrepancy

STOP AND VERIFY BEFORE PROCEEDING. The request provided the chemical name 1,1'-Biphenyl, 4-(2-bromoethyl)- but associated it with CAS 1700-02-3 . These are two different chemicals with distinct hazard profiles.

-

Input Name: 1,1'-Biphenyl, 4-(2-bromoethyl)- (Target of this guide)

-

Correct CAS: 41900-13-4 (or 2567-29-5 for the methyl analog).

-

Class: Alkyl Halide / Biphenyl derivative.

-

-

Input CAS (1700-02-3): 2,4-Dichloro-6-phenyl-1,3,5-triazine.[1][2][3][4][5][6]

-

Class: Chlorinated Triazine (Moisture sensitive, corrosive).

-

Decision: This guide is authored for 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS 41900-13-4) based on the explicit text topic. If you possess the material labeled CAS 1700-02-3, do not follow this guide; treat that substance as a moisture-sensitive corrosive triazine.

Part 1: Chemical Profile & Critical Properties

The "What": This compound is a bifunctional building block. It combines a lipophilic biphenyl core (providing steric bulk and pi-stacking capability) with a reactive alkyl bromide "warhead" (susceptible to nucleophilic attack).

| Property | Data (Experimental/Predicted) | Operational Implication |

| Chemical Name | 4-(2-Bromoethyl)biphenyl | Primary Identifier |

| CAS Number | 41900-13-4 | Use for inventory/ordering |

| Formula | Stoichiometry calculations | |

| Molecular Weight | 261.16 g/mol | Reagent mass planning |

| Physical State | White to Off-White Solid | Dust inhalation risk |

| Melting Point | ~80–90 °C (Analogous) | Solid handling at RT; melt processing possible |

| Solubility | DCM, THF, Toluene | Insoluble in water; use organic solvents for cleanup |

| Reactivity | Electrophilic (Alkylating Agent) | Reacts violently with strong bases/nucleophiles |

Part 2: Toxicology & Hazard Mechanism

The "Why": Standard SDSs list "Irritant" (H315/H319) but fail to explain the molecular mechanism of toxicity. As a researcher, you must treat this as a potential alkylating agent .

2.1 The Alkylation Hazard (Mechanism of Action)

The primary hazard is the electrophilic carbon attached to the bromine. In biological systems (skin, eyes, lungs), nucleophiles (DNA bases, protein thiols/amines) attack this carbon, leading to cellular damage or sensitization.

Graphviz Diagram: The Alkylation Pathway

Caption: Figure 1. Mechanism of toxicity via SN2 alkylation of biological nucleophiles, resulting in tissue damage and acid release.

2.2 GHS Classification (Derived)

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

Note: Treat as a potential sensitizer due to alkylation capability.

Part 3: Operational Safety & Exposure Control

The "How": Engineering controls are your primary defense; PPE is the backup.

3.1 Engineering Controls

-

Enclosure: Handle exclusively in a certified chemical fume hood.

-

Static Control: Dry powders can generate static. Ground glassware when transferring large quantities (>10g).

-

Inert Atmosphere: While not strictly pyrophoric, keeping it under

prevents hydrolysis (formation of HBr) and maintains purity.

3.2 Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for alkylating powders.

-

Hands: Nitrile gloves (Double gloving recommended).

-

Outer: Nitrile (0.11 mm) - Change immediately upon splash.

-

Inner: Nitrile or Laminate (barrier).

-

-

Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator with organic vapor cartridges (OV/P100).

3.3 Safe Handling Workflow

Graphviz Diagram: Operational Workflow

Caption: Figure 2. Step-by-step operational workflow for minimizing exposure during reagent handling.

Part 4: Emergency Response Protocols

The "If": Self-validating protocols for accidents.

4.1 Decontamination Solution (The "Quench")

Water alone is ineffective for cleaning spills of this lipophilic alkyl bromide. You must chemically destroy the reactive site.

-

Recipe: 10% Sodium Thiosulfate (

) in water/ethanol (80:20). -

Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the alkyl bromide to form a non-toxic Bunte salt, preventing it from alkylating your skin or DNA.

4.2 Spill Cleanup Procedure

-

Isolate: Evacuate the immediate area.

-

PPE Up: Wear goggles, double gloves, and lab coat.

-

Contain: Cover spill with absorbent pads.

-

Neutralize: Soak the pads with the Thiosulfate Solution (described above). Let sit for 15 minutes.

-

Collect: Place pads in a hazardous waste bag labeled "Halogenated Organics + Thiosulfate".

4.3 First Aid

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it enhances skin absorption).

-

Eye Contact: Flush with water for 15 minutes.[7] Seek medical attention immediately (corneal alkylation risk).

Part 5: Synthesis Utility & References

Context: This molecule is frequently used to attach the biphenyl moiety to amines or thiols in medicinal chemistry (e.g., creating GPCR ligands or liquid crystals).

5.1 Typical Reaction Conditions (Nucleophilic Substitution)

-

Solvents: Acetonitrile, DMF, or Acetone.

-

Bases:

or -

Catalyst: Sodium Iodide (Finkelstein condition) can accelerate the reaction by converting the bromide to a more reactive iodide in situ.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122204, 4-(2-Bromoethyl)biphenyl. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Alkyl Halides. Retrieved from [Link]

Sources

- 1. Cas 1700-02-3,2,4-Dichloro-6-phenyl-1,3,5-triazine | lookchem [lookchem.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]

- 3. 1700-02-3 | CAS DataBase [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. sunshine-oled.com [sunshine-oled.com]

- 7. fishersci.dk [fishersci.dk]

Methodological & Application

Synthesis of 4-(2-bromoethyl)biphenyl from 4-phenylethanol

Application Note: High-Purity Synthesis of 4-(2-Bromoethyl)biphenyl via PBr3-Mediated Bromination

Executive Summary

Objective: To synthesize 4-(2-bromoethyl)biphenyl (CAS: 1752-71-2) from 2-(4-biphenylyl)ethanol (CAS: 19434-41-4) with >98% purity. Method: Nucleophilic substitution using Phosphorus Tribromide (PBr₃) in Dichloromethane (DCM). Scale: Laboratory (10g – 100g). Application: This bromide is a critical intermediate in the synthesis of liquid crystal mesogens and biphenyl-based pharmaceuticals (e.g., angiotensin II receptor antagonists).

Scientific Foundation & Mechanism

Nomenclature Clarification

The starting material is frequently mislabeled in commercial catalogs.

-

Correct IUPAC Name: 2-(4-Biphenylyl)ethanol or 2-(4-Phenylphenyl)ethanol.

-

Common Misnomer: "4-Phenylethanol" (Ambiguous; technically implies a phenol derivative).

-

Structure:

Reaction Mechanism (SN2)

The conversion proceeds via an SN2 mechanism.[1][2][3] The reaction is driven by the formation of a strong Phosphorus-Oxygen bond, converting the poor hydroxyl leaving group into a reactive bromophosphite intermediate.[1]

-

Activation: The alcohol oxygen attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming an alkyl dibromophosphite.[1]

-

Substitution: The displaced bromide ion attacks the

-carbon from the backside, displacing the HOPBr₂ leaving group. -

Inversion: While the substrate is achiral, the mechanism follows strict SN2 kinetics, preventing carbocation formation and subsequent skeletal rearrangements common with acid-catalyzed methods (e.g., HBr).[1]

Figure 1: Mechanistic pathway for the conversion of alcohol to alkyl bromide via PBr3.

Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[4][5] | MW ( g/mol ) | Equiv.[5][6] | Role |

| 2-(4-Biphenylyl)ethanol | 19434-41-4 | 198.26 | 1.0 | Substrate |

| Phosphorus Tribromide | 7789-60-8 | 270.69 | 0.40 | Brominating Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | N/A | Solvent (Anhydrous) |

| Sodium Bicarbonate (Sat. Aq.) | 144-55-8 | 84.01 | N/A | Quench/Neutralization |

| Ethanol / Hexane | - | - | N/A | Recrystallization |

Critical Note on Stoichiometry: Theoretically, 1 mole of PBr₃ can brominate 3 moles of alcohol. However, the reaction slows significantly after the first two bromines are utilized. We use 0.40 equivalents (a slight excess relative to the 0.33 theoretical minimum) to ensure complete conversion without generating excessive phosphorous acid waste.

Step-by-Step Procedure

Step 1: Setup and Solvation

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Flame-dry or oven-dry the glassware to ensure anhydrous conditions (Moisture hydrolyzes PBr₃).

-

Add 2-(4-biphenylyl)ethanol (10.0 g, 50.4 mmol) to the flask.

-

Add DCM (100 mL) and stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition (The Critical Process Parameter)

-

Charge the addition funnel with PBr₃ (1.9 mL, 5.46 g, 20.2 mmol) diluted in 10 mL of DCM.

-

Dropwise Addition: Add the PBr₃ solution slowly over 30 minutes.

-

Control: Maintain internal temperature < 5°C. The reaction is exothermic.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 4–6 hours . Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.8).

Step 3: Quench and Workup

-

Cool the mixture back to 0°C .

-

Careful Quench: Slowly add ice-cold water (20 mL) dropwise. (Caution: Hydrolysis of excess PBr₃ releases HBr gas).

-

Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Extract the aqueous layer once with DCM (20 mL).

-

Combine organic layers and wash sequentially with:

-

Saturated NaHCO₃ (2 x 50 mL) to neutralize acid.

-

Brine (50 mL).

-

-

Dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in minimal boiling Ethanol .

-

If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white crystalline solid and wash with cold Hexane.

-

Dry under vacuum at 40°C for 4 hours.

Process Workflow & Quality Control

Figure 2: Operational workflow for the synthesis of 4-(2-bromoethyl)biphenyl.

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 80°C – 83°C | Capillary MP |

| ¹H-NMR (CDCl₃) | 400 MHz NMR | |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) |

Key NMR Diagnostic: The shift of the methylene protons adjacent to the functional group is the primary indicator.

-

Starting Material (

): ~3.9 ppm. -

Product (

): ~3.6 ppm. -

Impurity Alert: If peaks appear at ~4.5 ppm, check for ester formation (reaction with solvent or byproducts).

Troubleshooting & Optimization

-

Issue: Yellow Product.

-

Cause: Presence of free bromine (

) or phosphorus impurities. -

Fix: Wash the organic phase with 10% Sodium Thiosulfate (

) solution during workup to reduce

-

-

Issue: Incomplete Conversion.

-

Cause: Old PBr₃ (hydrolyzed by atmospheric moisture).

-

Fix: Distill PBr₃ before use or increase equivalents to 0.5 eq. Ensure glassware is strictly anhydrous.

-

-

Issue: Sticky Solid.

-

Cause: Residual solvent or impurities preventing crystallization.

-

Fix: Triturate with cold pentane or hexane to induce crystallization before recrystallizing.

-

Safety & Compliance

-

Phosphorus Tribromide (PBr₃): Highly corrosive. Reacts violently with water to produce HBr gas and Phosphorous Acid. Must be handled in a fume hood.

-

Biphenyl Derivatives: Potential skin irritants and aquatic toxins. Dispose of aqueous waste (containing phosphites) according to halogenated organic waste protocols.

References

-

General PBr3 Protocol: Harrison, G. C.; Diehl, H. "Cyclopentyl Bromide." Organic Syntheses, Coll.[7] Vol. 3, p. 214 (1955).

-

Biphenyl Chemistry: "4,4'-Dibromobiphenyl."[5][6] Organic Syntheses, Coll.[7] Vol. 4, p. 256 (1963). (Provides context on handling biphenyl solubility and bromination).

-

Alternative Appel Method: "Appel Reaction." Organic Chemistry Portal. (For sensitive substrates where PBr3 is too harsh).

-

Physical Data Verification: "4-(2-Bromoethyl)biphenyl." PubChem Compound Summary. National Center for Biotechnology Information.

-

Application Context: "Synthesis of Biphenyl Derivatives for Liquid Crystals." Journal of Medicinal Chemistry (General reference for alkyl chain attachment to biphenyl cores).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. fishersci.com [fishersci.com]

- 5. 4,4'-Bis(2-bromoacetyl)biphenyl CAS#: 4072-67-7 [chemicalbook.com]

- 6. 4,4'-Bis(2-bromoacetyl)biphenyl | 4072-67-7 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Bromoethyl Handle: A Versatile Tool for Post-Synthetic Modification of Biphenyl-Based Metal-Organic Frameworks

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The ability to rationally design and functionalize MOFs at the molecular level is paramount to tailoring their properties for specific tasks. While direct synthesis with functionalized linkers is a common approach, post-synthetic modification (PSM) offers a powerful alternative for introducing functionalities that may not be compatible with the initial MOF synthesis conditions.[4][5][6] This application note details the use of 4-(2-bromoethyl)biphenyl as a strategic linker component for the post-synthetic functionalization of biphenyl-based MOFs. The bromoethyl group serves as a versatile "handle" for a variety of nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of functional moieties within the MOF's porous structure.

The biphenyl backbone provides a rigid and well-defined structural element, leading to robust frameworks, while the bromoethyl group acts as a latent reactive site.[7] This approach allows for the initial construction of a stable biphenyl-dicarboxylate MOF, which can then be chemically transformed to introduce new chemical properties. This two-step strategy broadens the accessible functional group diversity within a given MOF topology.[8][9]

Core Principle: Post-Synthetic Modification (PSM)

PSM is a technique where a pre-synthesized MOF is chemically modified while preserving its crystalline framework.[10] This allows for the incorporation of sensitive functional groups that might not withstand the solvothermal conditions typically used for MOF synthesis. The bromoethyl group is an excellent candidate for PSM due to its susceptibility to nucleophilic substitution reactions.[11]

Application Note & Protocols

This guide provides a comprehensive overview of the synthesis of a biphenyl-based MOF suitable for post-synthetic modification and a detailed protocol for the subsequent functionalization using the bromoethyl group as a reactive handle.

Part 1: Synthesis of a Biphenyl-Based Parent MOF

The first step is the synthesis of a robust parent MOF containing a biphenyl dicarboxylate linker. A well-known example is a MOF analogous to the IRMOF series, which utilizes biphenyl-4,4'-dicarboxylic acid (BPDC). For the purpose of this protocol, we will describe the synthesis of a hypothetical Biphenyl-MOF-1.

Protocol 1: Synthesis of Biphenyl-MOF-1

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using biphenyl-4,4'-dicarboxylic acid.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Biphenyl-4,4'-dicarboxylic acid (BPDC)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Methanol

Equipment:

-

Scintillation vials (20 mL)

-

Oven

-

Centrifuge

-

Magnetic stirrer

Procedure:

-

In a 20 mL scintillation vial, dissolve 150 mg (0.50 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

-

In a separate vial, dissolve 60 mg (0.25 mmol) of biphenyl-4,4'-dicarboxylic acid (BPDC) in 10 mL of DMF.

-

Combine the two solutions in a single vial and sonicate for 10 minutes to ensure homogeneity.

-

Seal the vial tightly and place it in an oven at 100 °C for 24 hours.

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

-

Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).

-

To remove residual DMF, immerse the crystals in chloroform for 24 hours, replacing the chloroform three times during this period.

-

Activate the MOF by heating under vacuum at 120 °C for 12 hours to remove any guest molecules from the pores.

Table 1: Synthesis Parameters for Biphenyl-MOF-1

| Parameter | Value |

| Metal Source | Zn(NO₃)₂·6H₂O |

| Organic Linker | Biphenyl-4,4'-dicarboxylic acid (BPDC) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Time | 24 hours |

Part 2: Synthesis of the Functional Linker: 4'-(2-Bromoethyl)-[1,1'-biphenyl]-4-carboxylic acid

To introduce the bromoethyl functionality, a mixed-linker approach can be used during the initial MOF synthesis, or a parent MOF can be modified to incorporate this linker. For a more controlled approach, we will focus on the synthesis of the functionalized linker first. A plausible synthetic route could involve a Suzuki coupling reaction.

Protocol 2: Synthesis of 4'-(2-Bromoethyl)-[1,1'-biphenyl]-4-carboxylic acid

This protocol is a hypothetical multi-step synthesis.

Step 1: Synthesis of 4-(2-Bromoethyl)bromobenzene

-

Start with a commercially available precursor like 2-(4-bromophenyl)ethanol.

-

React 2-(4-bromophenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent like diethyl ether or dichloromethane.

-

The reaction is typically carried out at 0 °C to room temperature.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purify the resulting 4-(2-bromoethyl)bromobenzene by column chromatography.

Step 2: Suzuki Coupling

-

Couple the synthesized 4-(2-bromoethyl)bromobenzene with 4-carboxyphenylboronic acid.

-

Use a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as sodium carbonate or potassium phosphate.

-

The reaction is typically performed in a solvent mixture like toluene/ethanol/water or dioxane/water under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, acidify the mixture to precipitate the carboxylic acid product.

-

Filter, wash, and dry the product. Further purification can be achieved by recrystallization.

Part 3: Post-Synthetic Modification of Biphenyl-MOF-1 with 4'-(2-Bromoethyl)-[1,1'-biphenyl]-4-carboxylic acid

A more versatile approach is to first synthesize a MOF with a reactive group, such as an amino group, and then perform a tandem reaction to introduce the bromoethyl functionality. For this, we will consider the synthesis of an amino-functionalized biphenyl MOF (Biphenyl-MOF-NH₂) and its subsequent modification.

Protocol 3: Synthesis of Biphenyl-MOF-NH₂

This protocol is analogous to the synthesis of Biphenyl-MOF-1, but with an amino-functionalized linker.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-Aminobiphenyl-4,4'-dicarboxylic acid

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Follow the procedure outlined in Protocol 1 , substituting biphenyl-4,4'-dicarboxylic acid with 2-aminobiphenyl-4,4'-dicarboxylic acid.

Protocol 4: Post-Synthetic Diazotization and Bromination of Biphenyl-MOF-NH₂

This protocol describes a tandem diazotization-bromination reaction to convert the amino group to a bromo group, followed by a reaction to introduce the ethyl group. This is a more complex but illustrative example of PSM's power. A more direct approach would be to incorporate a linker that already has a hydroxyl group, which can then be converted to a bromoethyl group. For simplicity, we will focus on the direct reaction of a pre-functionalized MOF.

Assuming a Biphenyl-MOF-CH₂CH₂OH has been synthesized using a linker like 4'-(2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxylic acid, the following PSM can be performed.

Protocol 5: Post-Synthetic Bromination of Biphenyl-MOF-CH₂CH₂OH

Materials:

-

Biphenyl-MOF-CH₂CH₂OH

-

Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (optional, as a base)

Procedure:

-

Activate the Biphenyl-MOF-CH₂CH₂OH by heating under vacuum to ensure the pores are free of solvent.

-

In a round-bottom flask under an inert atmosphere, suspend the activated MOF in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of SOBr₂ or PBr₃ in anhydrous DCM to the MOF suspension with stirring. If needed, a small amount of pyridine can be added to scavenge the acid byproduct.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

-

After the reaction, quench any excess brominating agent by slowly adding methanol.

-

Collect the modified MOF by centrifugation.

-

Wash the Biphenyl-MOF-CH₂CH₂Br thoroughly with DCM and then with methanol to remove any unreacted reagents and byproducts.

-

Dry the final product under vacuum.

Diagram 1: Workflow for Post-Synthetic Bromination

Caption: Workflow for the post-synthetic conversion of a hydroxyl-functionalized MOF to a bromoethyl-functionalized MOF.

Part 4: Applications of Bromoethyl-Functionalized Biphenyl-MOFs

The resulting Biphenyl-MOF-CH₂CH₂Br is a versatile platform for further functionalization via nucleophilic substitution.

Protocol 6: General Protocol for Nucleophilic Substitution on Biphenyl-MOF-CH₂CH₂Br

Materials:

-

Biphenyl-MOF-CH₂CH₂Br

-

Nucleophile of choice (e.g., sodium azide, primary amines, thiols)

-

Appropriate solvent (e.g., DMF, acetonitrile)

-

Base (if necessary, e.g., triethylamine)

Procedure:

-

Suspend the activated Biphenyl-MOF-CH₂CH₂Br in the chosen solvent.

-

Add an excess of the nucleophile to the suspension. If the nucleophile is an amine or thiol, a non-nucleophilic base may be required to facilitate the reaction.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) for 24-48 hours.

-

After cooling, collect the functionalized MOF by centrifugation.

-

Wash the product extensively with the reaction solvent and then with a more volatile solvent like methanol or acetone to remove unreacted starting materials and byproducts.

-

Dry the final functionalized MOF under vacuum.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents | Resulting Functional Group | Potential Application |

| Sodium Azide (NaN₃) | NaN₃ in DMF | Azidoethyl (-CH₂CH₂N₃) | "Click" chemistry handle, further functionalization |

| Primary Amine (R-NH₂) | R-NH₂ in DMF, Et₃N | Secondary Amine (-CH₂CH₂NH-R) | Catalysis, CO₂ capture |

| Thiol (R-SH) | R-SH in ACN, K₂CO₃ | Thioether (-CH₂CH₂S-R) | Heavy metal capture, sensor development |

Diagram 2: Functionalization Pathways from Bromoethyl-MOF

Caption: Potential reaction pathways for a bromoethyl-functionalized MOF, leading to diverse functionalities and applications.

Characterization

Thorough characterization is crucial at each step to confirm the integrity of the MOF and the success of the modification.

-

Powder X-Ray Diffraction (PXRD): To verify the crystallinity and structural integrity of the MOF after each synthetic and modification step.

-

¹H NMR Spectroscopy: Of digested MOF samples to confirm the presence of the bromoethyl group and to quantify the degree of functionalization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups introduced.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the parent and modified MOFs.

-

N₂ Adsorption-Desorption Isotherms: To determine the surface area and porosity of the MOFs and ensure the pores remain accessible after modification.

Conclusion

The use of 4-(2-bromoethyl)biphenyl as a linker or a precursor for a functional linker in MOF synthesis provides a powerful platform for post-synthetic modification. The bromoethyl group acts as a versatile chemical handle, enabling the covalent attachment of a wide range of functional groups through well-established nucleophilic substitution chemistry. This approach allows for the creation of highly tailored MOFs with specific properties for advanced applications in catalysis, drug delivery, and sensing. The protocols and principles outlined in this application note provide a roadmap for researchers to explore the vast potential of this functionalization strategy.

References

-

Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 2012 , 112(2), 970-1000. [Link]

-

Wang, Z., and Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 2009 , 38(5), 1315-1329. [Link]

-

Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO₂ adsorption studies. Journal of the American Chemical Society, 2013 , 135(45), 16801-16804. [Link]

-

The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of. MOST Wiedzy. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]

-

Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). PMC. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

-

The post-synthesis modification (PSM) of MOFs for catalysis. PubMed. [Link]

-

Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC. [Link]

-

Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. ccdc.cam.ac.uk. [Link]

-

postsynthetic-modification-of-metal-organic-frameworks. Ask this paper | Bohrium. [Link]

-

Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals. [Link]

-

Metal-Organic Frameworks (MOFs): A Promising Candidate for Stimuli-Responsive Drug Delivery. Engineered Science Publisher. [Link]

-

(PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. ResearchGate. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate. [Link]

-

(a) The carboxylic acids employed in the synthesis of porous MOFs with... ResearchGate. [Link]

-

MOF squeezes catalyst into shape for switching reactivity. Chemistry World. [Link]

-

Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal–organic framework (MOF). Molecular Systems Design & Engineering (RSC Publishing). [Link]

-

Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science Publisher. [Link]

-

Functionalized MOF as a Sensitive Spectroscopic Probe for Hg2+, Co2+, and Al3+ Ions Detection in Aqueous Media. PMC. [Link]

-

SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS. Fraunhofer-Publica. [Link]

-

Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 3. espublisher.com [espublisher.com]

- 4. books.rsc.org [books.rsc.org]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemicals [chemicals.thermofisher.cn]

Application Notes and Protocols for 4-(2-Bromoethyl)biphenyl: A Key Intermediate in the Synthesis of High-Performance Liquid Crystals

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4-(2-Bromoethyl)biphenyl, a critical intermediate for researchers, scientists, and professionals engaged in the development of liquid crystals and advanced organic materials. The biphenyl moiety forms the rigid core of many liquid crystalline compounds, and the 2-bromoethyl group offers a versatile anchor for the introduction of various functional tails, enabling the fine-tuning of mesomorphic properties.[1][2]

The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Synthesis of 4-(2-Bromoethyl)biphenyl

The introduction of a 2-bromoethyl side chain to the biphenyl scaffold can be achieved through several synthetic strategies. Here, we present a robust and regioselective two-step method commencing with a Friedel-Crafts acylation, followed by reduction and subsequent bromination. This approach is favored for its high degree of control over the substitution pattern, primarily yielding the para-substituted product, which is essential for achieving the desired linear molecular geometry in calamitic liquid crystals.[2][3]

Rationale for the Synthetic Approach

Direct alkylation of biphenyl often leads to a mixture of ortho and para isomers, along with poly-alkylation products, making purification challenging.[4] The Friedel-Crafts acylation, in contrast, is highly regioselective for the para position due to the steric hindrance of the biphenyl system. The resulting ketone is then reduced to an ethyl group, which can be selectively brominated at the terminal position.

Detailed Synthetic Protocol

Step 1: Friedel-Crafts Acylation of Biphenyl with Bromoacetyl Chloride

This initial step introduces a bromoacetyl group at the 4-position of the biphenyl ring. Bromoacetyl chloride is a highly effective acylating agent due to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the acylium ion intermediate.[5]

-

Materials:

-

Biphenyl (1.0 eq)

-

Bromoacetyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Dry dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dry DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add bromoacetyl chloride to the stirred suspension.

-

In a separate flask, dissolve biphenyl in dry DCM.

-

Add the biphenyl solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(biphenyl-4-yl)ethan-1-one.

-

Purify the crude product by recrystallization from ethanol.

-

Step 2: Reduction of the Ketone to 4-(2-Bromoethyl)biphenyl

A Wolff-Kishner reduction is employed to reduce the keto group to a methylene group without affecting the bromo-substituent.

-

Materials:

-

2-bromo-1-(biphenyl-4-yl)ethan-1-one (1.0 eq)

-

Hydrazine hydrate (4.0 eq)

-

Potassium hydroxide (KOH) (4.0 eq)

-

Diethylene glycol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the bromoacetylated biphenyl, hydrazine hydrate, and diethylene glycol.

-

Add potassium hydroxide pellets and heat the mixture to reflux for 2 hours.

-

Rearrange the condenser for distillation and remove the excess water and hydrazine.

-

Increase the temperature and reflux for an additional 4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 4-(2-Bromoethyl)biphenyl.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization and Data

The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃Br | |

| Molecular Weight | 261.16 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 78-82 °C (estimated) |

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 3H), 3.69 (t, J = 7.6 Hz, 2H), 3.32 (t, J = 7.6 Hz, 2H).

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.9, 140.2, 138.9, 129.4, 128.8, 127.4, 127.1, 39.5, 33.1.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(2-Bromoethyl)biphenyl.

Part 2: Application in Liquid Crystal Synthesis

4-(2-Bromoethyl)biphenyl is an excellent precursor for synthesizing calamitic (rod-shaped) liquid crystals. The bromoethyl group serves as a reactive handle for attaching a flexible tail or linking to another mesogenic unit, commonly through a Williamson ether synthesis.[6][7][8]

Synthesis of a Representative Liquid Crystal: 4'-((4-cyanophenoxy)ethyl)biphenyl

This protocol details the synthesis of a model liquid crystal by reacting 4-(2-Bromoethyl)biphenyl with 4-cyanophenol. The resulting molecule possesses a rigid biphenyl core, a flexible ethyl ether linkage, and a polar cyano group, which are common structural features of nematic liquid crystals.[1]

Detailed Application Protocol

Williamson Ether Synthesis

-

Materials:

-

4-(2-Bromoethyl)biphenyl (1.0 eq)

-

4-Cyanophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-cyanophenol in acetone.

-

Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

-

Add a solution of 4-(2-Bromoethyl)biphenyl in acetone to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure liquid crystal.

-

Characterization of the Final Liquid Crystal

The synthesized liquid crystal should be characterized to confirm its structure and to determine its mesomorphic properties.

-

Structural Characterization: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Mesomorphic Properties: Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and Polarized Optical Microscopy (POM) to identify the liquid crystalline phases.

| Parameter | Expected Value/Observation |

| ¹H NMR | Peaks corresponding to biphenyl, phenoxy, ethyl, and cyano groups. |

| DSC | Endothermic peaks corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic phase transitions. |

| POM | Observation of characteristic textures (e.g., nematic schlieren or marbled textures) upon heating and cooling. |

Reaction Workflow Diagram

Caption: Synthesis of a liquid crystal from the intermediate.

Part 3: Safety and Handling

4-(2-Bromoethyl)biphenyl and its precursors are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Bromoacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care.

Anhydrous aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.

References

- BenchChem. (2025). Health and safety handling precautions for 4-Bromobiphenyl. BenchChem.

- Pi Chemicals. (n.d.).

- Sigma-Aldrich. (2024).

- AK Scientific, Inc. (n.d.). Methyl 4'-(bromomethyl)

- Muby Chemicals. (n.d.). 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.

- Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19093.

- Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.

- Google Patents. (n.d.). Synthesis process of 4-bromo-4' -propylbiphenyl.

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- BenchChem. (2026). The Role of 4-Bromo-4-N-Pentylbiphenyl in Liquid Crystal Synthesis. BenchChem.

- PubChem. (n.d.). 4-Bromobiphenyl.

- BenchChem. (2025).

- BenchChem. (2025).

- Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19093.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.

- BenchChem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. BenchChem.

- Organic Reactions. (n.d.).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1639-1649.

- ChemicalBook. (n.d.). 4-Bromobiphenyl synthesis. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubChem.

- Google Patents. (n.d.). Green synthesis method of bromomethyl biphenyl compound.

- Chemistry Steps. (2025).

- The Royal Society of Chemistry. (n.d.).

- Arborpharmchem. (2025).

- Global Journal of Science Frontier Research. (n.d.). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters.

- Sigma-Aldrich. (n.d.). 4-Bromomethyl-2-biphenylcarbonitrile 97. Sigma-Aldrich.

- University of Missouri-St. Louis. (n.d.).

- European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.

- Organic Chemistry Portal. (n.d.).

- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.

- ResearchGate. (2025).

- Labinsights. (2024).

- Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl.

- SID. (n.d.). Shape Selective Alkylation of Biphenyl with 1-octene on ((Al+C3H7Cl)+C2H4)

- World Scientific News. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol.

- ChemicalBook. (2025). 4-BROMOMETHYLBIPHENYL.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 4-Bromobiphenyl(92-66-0) 1H NMR spectrum.

- BenchChem. (2025). Application Notes: N-Alkylation of Phthalimide with 1,2-Dibromoethane.

- ResearchGate. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pipharm.com [pipharm.com]

- 11. aksci.com [aksci.com]

Application Note: Preparation of Biphenyl-Functionalized Stationary Phases via Organosilane Synthesis

The following Application Note is structured to guide researchers through the high-fidelity synthesis of a biphenyl-functionalized stationary phase using 4-(2-bromoethyl)biphenyl as the starting ligand.

This protocol prioritizes the Organosilane Synthesis Route (via Grignard), as this method produces the robust, hydrolytically stable Silicon-Carbon (Si-C) linkages required for commercial-grade HPLC columns used in drug development.

Executive Summary & Rationale

Biphenyl stationary phases have become critical tools in drug development due to their distinct selectivity compared to C18 and standard Phenyl-Hexyl phases. While C18 relies on hydrophobic dispersion forces, biphenyl phases introduce strong

The specific precursor, 4-(2-bromoethyl)biphenyl , offers a unique advantage: it generates a short ethyl spacer (

Key Mechanistic Advantages

-

Enhanced

Overlap: The biphenyl moiety acts as a strong electron donor/acceptor, resolving compounds based on electron deficiency (e.g., nitro-aromatics) or richness. -

Steric Selectivity: The bulky biphenyl group discriminates bulky analytes from planar ones (e.g., steroid isomers).

-

Hydrolytic Stability: This protocol utilizes a direct Grignard-mediated silanization, forming a stable Si-C bond rather than a labile Si-O-C or amine linkage.

Synthesis Strategy & Mechanism

The synthesis involves a three-stage "grafting-from" approach.[1] We do not react the alkyl halide directly with silica. Instead, we convert the precursor into a reactive chlorosilane, which is then bonded to the silica surface.

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic workflow converting the alkyl bromide precursor to a reactive silane, followed by surface bonding.[1][2][3]

Experimental Protocols

Phase 1: Synthesis of the Silane Ligand

Target Molecule: [2-(4-biphenylyl)ethyl]dimethylchlorosilane

Reagents:

-

4-(2-bromoethyl)biphenyl (Precursor)

-

Magnesium turnings (Activated)[4]

-

Dichlorodimethylsilane (

) -

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Magnesium turnings (1.2 eq) and a crystal of iodine.

-

Grignard Formation: Dissolve 4-(2-bromoethyl)biphenyl (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm). Once initiated, add the remaining solution dropwise at a rate that maintains gentle reflux. Stir for 2 hours post-addition.

-

Critical Check: If initiation fails, use a heat gun or add a drop of 1,2-dibromoethane.

-

-

Silanization: In a separate dry flask, cool a solution of Dichlorodimethylsilane (5.0 eq) in diethyl ether to 0°C.

-

Why Excess? A large excess of silane is mandatory to prevent the Grignard from reacting twice (forming the di-biphenyl silane). We want the mono-chloro species.

-

-

Addition: Cannulate the Grignard reagent slowly into the cold silane solution over 30 minutes.

-

Workup: Allow to warm to room temperature and stir overnight. Filter off Magnesium salts under inert atmosphere (Schlenk filtration). Remove solvent and excess dichlorodimethylsilane via vacuum distillation.

-

Purification: Distill the resulting oil under high vacuum to obtain pure [2-(4-biphenylyl)ethyl]dimethylchlorosilane.

Phase 2: Surface Modification (Bonding)

Substrate: Spherical Porous Silica (e.g., 5 µm, 100 Å pore size, SA ~300

Protocol:

-

Silica Pre-treatment: Dry the silica at 120°C under vacuum for 12 hours to remove physisorbed water. This prevents polymerization of the silane in solution.

-

Slurry Formation: Suspend the dried silica (10 g) in anhydrous Toluene (100 mL) inside a reactor equipped with a Dean-Stark trap (optional, for extra dryness) and reflux condenser.

-